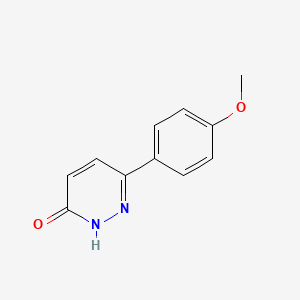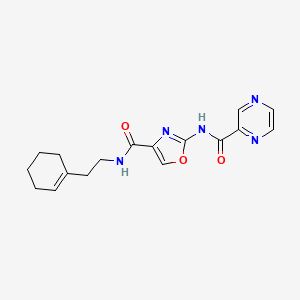![molecular formula C12H15Cl3N4O B2769241 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride CAS No. 1798018-08-2](/img/structure/B2769241.png)
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride” is a derivative of piperazine . Piperazine derivatives have a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The empirical formula of the compound is C10H13ClN2·2HCl . The molecular weight is 269.60 .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 275-278 °C (dec.) (lit.) .科学的研究の応用
Arylpiperazine Derivatives in Therapeutics
Arylpiperazine derivatives, including those with chlorophenyl groups, are primarily known for their application in the treatment of depression, psychosis, or anxiety. These compounds are metabolized into 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. The metabolism and distribution of these compounds, including their transformation into 1-aryl-piperazines, have significant implications for their pharmacological actions. The extensive tissue distribution, including the brain, underscores their potential in targeting central nervous system disorders. The variability in metabolite-to-parent drug ratios among individuals highlights the need for personalized approaches in their therapeutic application (Caccia, 2007).
1,3,4-Oxadiazole Compounds in Medicine
The 1,3,4-oxadiazole ring is featured in a myriad of synthetic molecules due to its structural uniqueness, facilitating binding with different enzymes and receptors through numerous weak interactions. This attribute renders 1,3,4-oxadiazole derivatives as candidates for a wide range of therapeutic applications. These compounds have been recognized for their potential in treating diseases with significant unmet medical needs, contributing to their status as valuable entities in medicinal chemistry (Verma et al., 2019).
Antimicrobial Activities of 1,3,4-Oxadiazole Derivatives
The increasing global challenge of antimicrobial resistance has intensified the search for novel compounds effective against resistant microbes. 1,3,4-oxadiazole derivatives have emerged as promising candidates due to their diverse antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. The potency of these compounds often surpasses that of existing antibiotics, indicating their potential as foundational elements for new therapeutic agents (Glomb & Świątek, 2021).
Safety and Hazards
生化学分析
Biochemical Properties
It is known that similar compounds, such as para-chlorophenylpiperazine, have serotonergic effects, likely acting as a non-selective serotonin receptor agonist and/or releasing agent .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
特性
IUPAC Name |
2-(4-chlorophenyl)-5-piperazin-1-yl-1,3,4-oxadiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O.2ClH/c13-10-3-1-9(2-4-10)11-15-16-12(18-11)17-7-5-14-6-8-17;;/h1-4,14H,5-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYMCPCNRFMKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(O2)C3=CC=C(C=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2769164.png)

![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid](/img/structure/B2769167.png)

![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)

![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)
![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)
![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)
![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)
